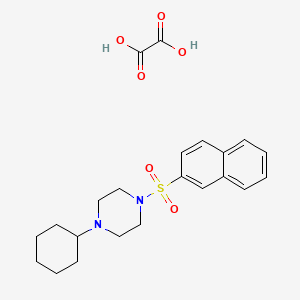
1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate, also known as CNS-5161, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of piperazine derivatives and has been found to exhibit significant pharmacological activity.
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate involves its selective binding to the 5-HT7 receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate can modulate the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate has been found to exhibit significant biochemical and physiological effects in various animal models. It has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and enhance the efficacy of antidepressant drugs. Additionally, 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate has been found to have a favorable safety profile and does not exhibit any significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate is its high selectivity for the 5-HT7 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate is its relatively low potency, which requires high doses to achieve significant pharmacological effects.
Zukünftige Richtungen
There are several future directions for the research and development of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate. One of the areas of interest is the identification of new therapeutic applications for this compound, such as the treatment of cognitive impairment associated with aging and neurodegenerative disorders. Additionally, the development of more potent analogs of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate could improve its efficacy and expand its therapeutic potential. Finally, the investigation of the mechanism of action of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate at the molecular level could provide valuable insights into the regulation of neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate involves the reaction of 1-cyclohexylpiperazine with 2-naphthylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalic acid to obtain the oxalate salt of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate. The overall yield of the synthesis process is around 60%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate has been extensively studied for its potential use as a therapeutic agent for various neurological and psychiatric disorders. It has been found to exhibit significant activity as a selective 5-HT7 receptor antagonist, which makes it a promising candidate for the treatment of depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S.C2H2O4/c23-25(24,20-11-10-17-6-4-5-7-18(17)16-20)22-14-12-21(13-15-22)19-8-2-1-3-9-19;3-1(4)2(5)6/h4-7,10-11,16,19H,1-3,8-9,12-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHHKGFAGSUCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-(1,2-dimethylpropyl)-2-pyridinamine](/img/structure/B6069180.png)
![2-imino-5-[3-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6069188.png)
![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6069192.png)
![(2E)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6069197.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-2-quinoxalinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6069206.png)
![3-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6069213.png)
![2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B6069219.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6069223.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide](/img/structure/B6069236.png)
![5-[5-(1,4-dioxan-2-yl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-6-methyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B6069255.png)
![2-(2-chlorophenyl)-8H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-ol](/img/structure/B6069276.png)
![ethyl 6-benzyl-2-({[(4-methylphenyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6069297.png)
![2-[1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]ethanol](/img/structure/B6069299.png)
![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B6069306.png)